
7-(Bromomethyl)-3-chloro-1-benzothiophene
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Overview
Description
7-(Bromomethyl)-3-chloro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromomethyl and chloro substituents on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-3-chloro-1-benzothiophene typically involves the bromination of 3-chloro-1-benzothiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-3-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
7-(Bromomethyl)-3-chloro-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-3-chloro-1-benzothiophene depends on the specific application and target. In biological systems, the compound may interact with cellular components, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(Bromomethyl)-1-benzothiophene
- 3-Chloro-1-benzothiophene
- 7-Methyl-3-chloro-1-benzothiophene
Uniqueness
7-(Bromomethyl)-3-chloro-1-benzothiophene is unique due to the presence of both bromomethyl and chloro substituents, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these substituents enhances its utility in various synthetic and research applications.
Properties
Molecular Formula |
C9H6BrClS |
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Molecular Weight |
261.57 g/mol |
IUPAC Name |
7-(bromomethyl)-3-chloro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3,5H,4H2 |
InChI Key |
XGGSRBQIYRWZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CS2)Cl)CBr |
Origin of Product |
United States |
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